4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its diverse biological activities and is found in many bioactive compounds, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the formation of the indole nucleus followed by the attachment of the propanoyl and butanoic acid groups. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to give high yields of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced alcohol derivatives .
Scientific Research Applications
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the indole nucleus with the propanoyl and butanoic acid groups allows for diverse chemical reactivity and biological interactions .
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[3-(4-methoxyindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-5-2-4-13-12(14)7-10-18(13)11-8-15(19)17-9-3-6-16(20)21/h2,4-5,7,10H,3,6,8-9,11H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
IVRFGYOLBYBJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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